1,1'-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene
Description
Properties
CAS No. |
834912-26-4 |
|---|---|
Molecular Formula |
C28H31N3 |
Molecular Weight |
409.6 g/mol |
IUPAC Name |
1-azido-4-(1,2-diphenyldec-1-enyl)benzene |
InChI |
InChI=1S/C28H31N3/c1-2-3-4-5-6-13-18-27(23-14-9-7-10-15-23)28(24-16-11-8-12-17-24)25-19-21-26(22-20-25)30-31-29/h7-12,14-17,19-22H,2-6,13,18H2,1H3 |
InChI Key |
DDSIEZINSMGROS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)N=[N+]=[N-])C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1’-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene typically involves multiple steps, including the formation of the dec-1-ene backbone, the attachment of the azide group, and the incorporation of the benzene rings. Common synthetic routes may include:
Step 1: Formation of the dec-1-ene backbone through a series of organic reactions such as alkylation or olefination.
Step 2: Introduction of the azide group via nucleophilic substitution reactions, often using sodium azide as the reagent.
Step 3: Attachment of the benzene rings through coupling reactions, such as Suzuki or Heck coupling, under specific reaction conditions.
Industrial production methods may involve scaling up these synthetic routes using optimized reaction conditions and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
1,1’-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the azide group to an amine.
Substitution: The azide group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine to form an iminophosphorane intermediate.
Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene has several scientific research applications, including:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology: It may serve as a precursor for bioorthogonal reactions, which are used to label and track biomolecules in living systems.
Medicine: The compound’s azide group can be utilized in click chemistry for drug development and delivery systems.
Industry: It can be employed in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene involves its ability to participate in various chemical reactions due to the presence of the azide group. The azide group can undergo cycloaddition reactions, forming stable triazole rings, which are crucial in click chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Structural Analogues in the Stilbene Family
The core stilbene framework (1,1’-(ethene-1,2-diyl)dibenzene) is shared across derivatives, but substituents and chain lengths modulate properties:
Key Observations :
- Substituent Effects : The azide group in the target compound enables rapid cycloaddition reactions (e.g., with alkynes), unlike hydroxyl or sulfonyl groups in resveratrol or iodothiolation products .
Binding Affinity and Bioactivity
Compounds with azide or hydroxylamine substituents exhibit distinct bioactivities:
Key Observations :
- Azide-containing compounds (like the target) are understudied in bioactivity assays compared to hydroxylamine derivatives, which show promise as insecticides .
- The absence of binding data for the target compound highlights a research gap in exploring its biological interactions.
Key Observations :
- High-yield syntheses (>85%) are achievable for iodothiolation products, but azide-functionalized stilbenes may require specialized conditions to avoid explosive intermediates .
Biological Activity
1,1'-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene is a complex organic compound notable for its unique structural characteristics and potential biological applications. The compound features a central deca-1-ene chain flanked by two azidophenyl groups, with the azide functional group (–N₃) enhancing its reactivity. This article explores the biological activity of this compound, focusing on its applications in bioorthogonal chemistry, drug delivery systems, and its reactivity in various chemical transformations.
Chemical Structure and Properties
The molecular formula of 1,1'-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene is C28H31N3. Its structure can be summarized as follows:
| Component | Description |
|---|---|
| Backbone | Deca-1-ene chain |
| Functional Groups | Azide groups attached to phenyl rings |
| Reactivity | Engages in click chemistry with alkynes |
Synthesis
The synthesis of 1,1'-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene typically involves several steps:
- Formation of Deca-1-ene Backbone : This is achieved through organic reactions such as alkylation or olefination.
- Introduction of Azide Group : The azide group is introduced via nucleophilic substitution reactions using sodium azide.
- Coupling Reactions : Benzene rings are attached through coupling reactions like Suzuki or Heck coupling under specific conditions.
These synthetic routes may be optimized for industrial production to enhance yield and purity .
Bioorthogonal Chemistry
The most significant biological activity of 1,1'-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene lies in its application as a bioorthogonal reagent. The azide group allows for efficient "click" chemistry with alkynes, facilitating the specific labeling of biomolecules without interfering with biological systems. This property is particularly valuable in bioconjugation and targeted drug delivery systems .
Case Studies
Several studies have highlighted the effectiveness of this compound in biological contexts:
- Study on Bioorthogonal Reactions : Research has shown that compounds containing azide groups can selectively react with alkynes under physiological conditions, forming stable triazole linkages. This specificity enhances the utility of 1,1'-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene in live-cell imaging and tracking biomolecules .
- Drug Delivery Applications : The compound's ability to engage in click chemistry has been explored for developing advanced drug delivery systems. By attaching therapeutic agents to the azide-containing scaffold, researchers can create targeted delivery mechanisms that improve treatment efficacy while minimizing side effects .
Reactivity and Transformations
The compound undergoes various chemical transformations that contribute to its biological activity:
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized to form corresponding oxidized products using reagents like potassium permanganate. |
| Reduction | Reduction reactions can convert the azide group to an amine using hydrogen gas in the presence of a palladium catalyst. |
| Substitution | Participates in substitution reactions such as the Staudinger reaction with triphenylphosphine . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
